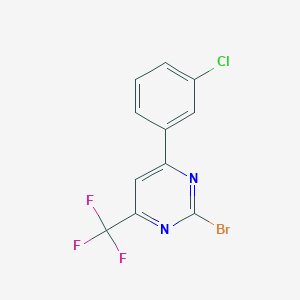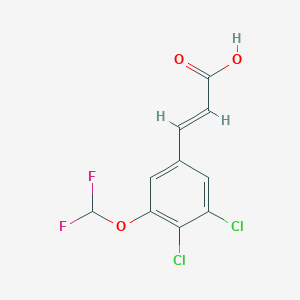
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,4-dichloro-5-(difluoromethoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired acrylic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Continuous flow reactors and catalytic hydrogenation are often employed to enhance the efficiency and scalability of the process . The use of greener solvents and reagents is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The acrylic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The double bond in the acrylic acid can be reduced to form saturated derivatives.
Substitution: The dichloro and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) in the presence of hydrogen.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated derivatives, and substituted phenylacrylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The dichloro and difluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The acrylic acid moiety can also participate in covalent bonding with target proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-4-(difluoromethoxy)aniline: Shares similar substituents but differs in the functional group attached to the phenyl ring.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another related compound with a tetrafluoroethoxy group instead of difluoromethoxy.
Uniqueness
3-(3,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is unique due to the combination of dichloro and difluoromethoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H6Cl2F2O3 |
|---|---|
Molekulargewicht |
283.05 g/mol |
IUPAC-Name |
(E)-3-[3,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-5(1-2-8(15)16)4-7(9(6)12)17-10(13)14/h1-4,10H,(H,15,16)/b2-1+ |
InChI-Schlüssel |
HIFVMFCKFHUKRX-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)Cl)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


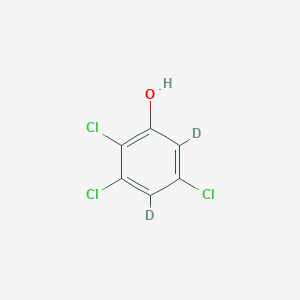
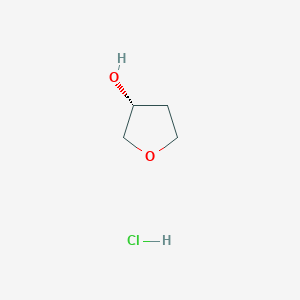
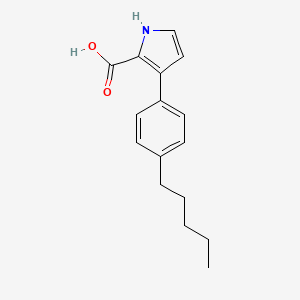

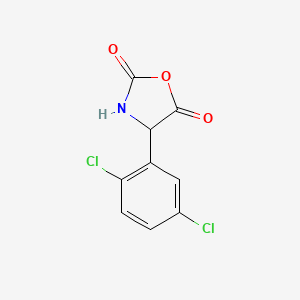


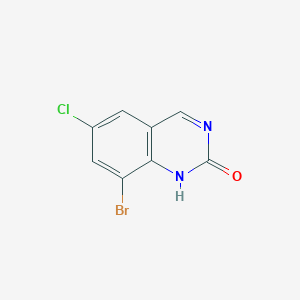
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
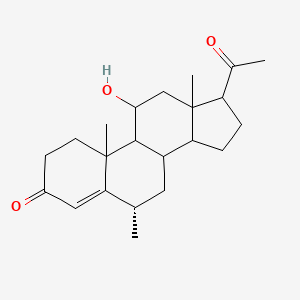


![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
